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Compound Name: 4(3H)-Quinazolinone

Cat. No.: B143048 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

The 4(3H)-quinazolinone scaffold is a privileged heterocyclic motif widely found in natural

products and synthetic compounds. Its inherent structural features allow for diverse chemical

modifications, making it a valuable building block in organic synthesis for the development of

novel therapeutic agents and agrochemicals. Derivatives of 4(3H)-quinazolinone have

demonstrated a broad spectrum of biological activities, including anticancer, antibacterial,

antifungal, and antiviral properties. These application notes provide an overview of the

synthetic utility of 4(3H)-quinazolinone and detailed protocols for the synthesis of bioactive

derivatives.

Synthetic Applications and Bioactivity
The 4(3H)-quinazolinone core can be readily functionalized at various positions, primarily at

the N-3 and C-2 positions, to generate a library of compounds with diverse pharmacological

profiles.

Anticancer Activity: A significant area of research has focused on the development of 4(3H)-
quinazolinone derivatives as anticancer agents. These compounds have been shown to target

various mechanisms in cancer cells, including the inhibition of tubulin polymerization and the

modulation of key signaling pathways.
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Antimicrobial Activity: The emergence of drug-resistant pathogens necessitates the discovery

of new antimicrobial agents. 4(3H)-quinazolinone derivatives have exhibited promising activity

against a range of bacteria and fungi.

Antiviral Activity: Certain 4(3H)-quinazolinone derivatives have been identified as potent

inhibitors of viral replication, particularly against the Human Immunodeficiency Virus (HIV).

Data Presentation: Bioactivity of 4(3H)-
Quinazolinone Derivatives
The following tables summarize the quantitative bioactivity data for representative 4(3H)-
quinazolinone derivatives.

Table 1: Anticancer Activity of 4(3H)-Quinazolinone Derivatives
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Compound ID
Cancer Cell
Line

IC50 (µM)
Target/Mechan
ism

Reference

Compound 4

Colon, Liver,

Breast, Lung

Cancer Cells

1.50 - 5.86

Dual

EGFR/VEGFR-2

inhibitor

Compound 20

Colon, Liver,

Breast, Lung

Cancer Cells

4.42 - 6.39

Dual

EGFR/VEGFR-2

inhibitor

QDAU5 -

0.00077

(VEGFR-2),

0.00887 (Tie-2),

0.00321 (EphB4)

Multi-target RTK

inhibitor
[1]

Compound E MDA-MBA-231 0.43

Tubulin

polymerization

inhibitor

[2]

Compound G MCF-7 0.44 EGFR inhibitor [2]

Compound 32

HepG2, U251,

PANC-1, A549,

A375

Potent (specific

values not

provided)

Tubulin

polymerization

inhibitor

Table 2: Antifungal Activity of 4(3H)-Quinazolinone Derivatives
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Compound ID Fungal Strain EC50 (µg/mL) MIC (µg/mL) Reference

Compound 66
Fusarium

graminearum
0.76 -

Compound 66 Botrytis cinerea 1.65 -

Compound 65
Sclerotinia

sclerotiorum
2.46 (IC50) -

W12
Sclerotinia

sclerotiorum
0.70 -

W12 Phomopsis sp. 3.84 -

Fused

pyridazine-

quinazolinone 2

and 3

Aspergillus niger

or Candida

albicans

- 32

Table 3: Antiviral Activity of 4(3H)-Quinazolinone Derivatives

Compound
ID

Virus EC50 (µM) CC50 (µM)
Selectivity
Index (SI)

Reference

12a2 HIV-1 IIIB 0.11 >100 >909

21a2 HIV-1 IIIB 0.11 >100 >909

Gen-1
HIV-1 (AZT-

resistant)
20.0 - -

M522
HIV-1 (AZT-

resistant)
2.2 - -

G4N
HIV-1 (AZT-

resistant)
14.0 - -

Experimental Protocols
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Protocol 1: General Procedure for the Synthesis of 2-
Substituted-4(3H)-quinazolinones via Niementowski
Reaction
This protocol describes a classic and versatile method for the synthesis of the 4(3H)-
quinazolinone core.

Materials:

Anthranilic acid

Formamide

Microwave reactor or conventional heating setup

Ethanol for recrystallization

Procedure:

A mixture of anthranilic acid (1 equivalent) and formamide (excess, e.g., 5 equivalents) is

placed in a microwave-safe vessel or a round-bottom flask.

Microwave-assisted method: The reaction mixture is subjected to microwave irradiation at a

set temperature (e.g., 150°C) and power (e.g., 60 W) for a short duration (e.g., 20 minutes).

Conventional heating method: The reaction mixture is heated at 130-150°C for several hours

(e.g., 6 hours).

The progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the solid product

is collected by filtration.

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to

afford the pure 2-substituted-4(3H)-quinazolinone.
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Protocol 2: Synthesis of 2,3-Disubstituted 4(3H)-
quinazolinones from Anthranilic Acid
This multi-step protocol allows for the introduction of substituents at both the C-2 and N-3

positions.

Step 1: Synthesis of 2-substituted-3,1-benzoxazin-4-one

To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine), add the

desired acyl chloride (1.1 equivalents) dropwise at 0°C.

Stir the reaction mixture at room temperature for the specified time.

Add acetic anhydride and heat the mixture under reflux until the reaction is complete

(monitored by TLC).

Cool the reaction mixture and pour it into ice-water.

Collect the precipitated solid by filtration, wash with water, and dry to obtain the 2-

substituted-3,1-benzoxazin-4-one.

Step 2: Synthesis of 2,3-disubstituted 4(3H)-quinazolinone

A mixture of the 2-substituted-3,1-benzoxazin-4-one (1 equivalent) and the desired primary

amine (1.2 equivalents) in a suitable solvent (e.g., glacial acetic acid) is heated under reflux.

Monitor the reaction by TLC.

After completion, cool the reaction mixture and pour it into crushed ice.

Collect the resulting solid by filtration, wash with water, and purify by recrystallization or

column chromatography to yield the final 2,3-disubstituted 4(3H)-quinazolinone.

Protocol 3: Microwave-Assisted One-Pot Synthesis of
2,3-Disubstituted 4(3H)-quinazolinones
This efficient one-pot, two-step procedure utilizes microwave irradiation to accelerate the

synthesis.
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Materials:

Anthranilic acid

Carboxylic acid or acyl chloride

Primary amine

Microwave reactor

Procedure:

In a microwave vessel, combine anthranilic acid (1 equivalent) and a carboxylic acid (or its

corresponding acyl chloride) (1.1 equivalents).

Irradiate the mixture in a microwave reactor at 150°C for 10 minutes.

After cooling, add the primary amine (1.2 equivalents) to the reaction mixture.

Subject the mixture to a second round of microwave irradiation at a higher temperature (e.g.,

250°C) for 3-6 minutes.

After cooling, the product can be isolated and purified by standard techniques such as

column chromatography.

Visualizations: Signaling Pathways and Workflows
Inhibition of Tubulin Polymerization
Many potent anticancer 4(3H)-quinazolinone derivatives exert their effect by disrupting the

microtubule dynamics within the cell. They bind to tubulin, preventing its polymerization into

microtubules. This leads to the arrest of the cell cycle in the G2/M phase and ultimately induces

apoptosis.
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Caption: Inhibition of tubulin polymerization by 4(3H)-quinazolinone derivatives.

Inhibition of EGFR and VEGFR-2 Signaling Pathways
A number of 4(3H)-quinazolinone derivatives have been developed as potent inhibitors of

receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking the ATP-binding site of

these kinases, they prevent downstream signaling cascades that are crucial for cancer cell

proliferation, survival, and angiogenesis.
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Caption: Inhibition of EGFR and VEGFR-2 signaling by 4(3H)-quinazolinone derivatives.

General Synthetic Workflow
The synthesis of diverse 4(3H)-quinazolinone derivatives often follows a structured workflow,

starting from readily available starting materials and proceeding through key intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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